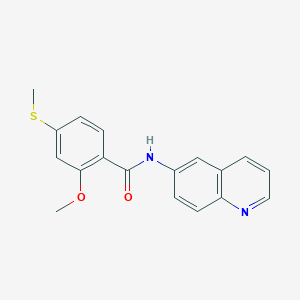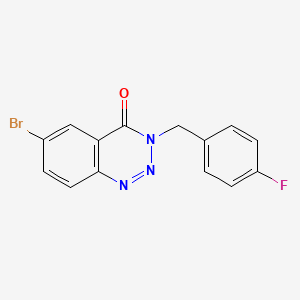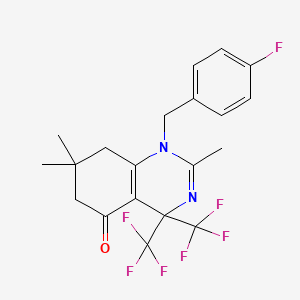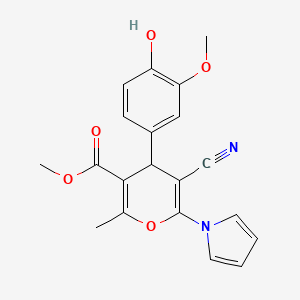![molecular formula C20H20N8O B11488569 1-(1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11488569.png)
1-(1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazine and triazole rings, followed by the introduction of the pyrrole and benzyl(methyl)amino groups. Key reagents and conditions include:
Triazine Formation: Using cyanuric chloride as a starting material, the triazine ring is formed through nucleophilic substitution reactions.
Triazole Formation: The triazole ring is synthesized via cycloaddition reactions involving azides and alkynes.
Pyrrole Introduction: Pyrrole is incorporated through electrophilic substitution reactions.
Benzyl(Methyl)Amino Group Addition: This step involves the reaction of benzylamine and methylamine with the triazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, useful in developing new materials or pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism by which 1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE: Similar in structure but with different substituents.
1-(1-{4-[BENZYL(ETHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
Uniqueness
The uniqueness of 1-(1-{4-[BENZYL(METHYL)AMINO]-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H20N8O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-[4-[benzyl(methyl)amino]-6-pyrrol-1-yl-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C20H20N8O/c1-14-17(15(2)29)24-25-28(14)20-22-18(21-19(23-20)27-11-7-8-12-27)26(3)13-16-9-5-4-6-10-16/h4-12H,13H2,1-3H3 |
InChI Key |
IWXHRFHOSDHHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)N3C=CC=C3)N(C)CC4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488490.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B11488498.png)
![(4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11488500.png)

![N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide](/img/structure/B11488515.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11488519.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B11488520.png)
![Ethyl 5-({[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11488528.png)
![1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11488536.png)

![Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester](/img/structure/B11488546.png)
![3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11488550.png)


